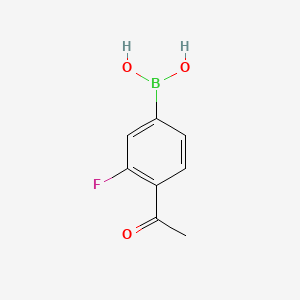

4-Acetyl-3-fluorophenylboronic acid

Cat. No. B1340215

M. Wt: 181.96 g/mol

InChI Key: YHEPWJRNHLTYSL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07456156B2

Procedure details

An oven-dried, 3-liter, 3-necked, round-bottomed flask (fitted with a nitrogen inlet, addition funnel, and overhead stirrer) was charged with 50 grams (0.25 mole) of 4-cyano-3-fluorophenyl bromide. Anhydrous tetrahydrofuran (200 milliliters) was added to the flask resulting in a clear solution. The solution was cooled to 0° C. using an ice bath. At this temperature, 125 milliliters of 3.0 M solution of CH3MgBr in ether (1.5 equivalents, 0.375 mole) was added slowly to the reaction flask using an addition funnel. The reaction mixture was allowed to slowly warm up to room temperature and was stirred for 48 hours. Thin layer chromatography (TLC) indicated the starting material was consumed. After 48 hours, the reaction was cooled down to −78° C. using an isopropanol/dry ice bath. At −78° C., 50 milliliters of 10.0 M solution of butyllithium in hexane (2.0 equivalents, 0.5 mole) was added to the reaction mixture with continuing stirring. An additional 400 milliliters of THF was added to ensure that reaction mixture was homogeneous and was stirring well. The reaction mixture was stirred at −78° C. for 3 hours. To the reaction mixture was added 170 milliliters of trimethylborate (6.0 equivalents, 1.5 mole) slowly using an addition funnel and the temperature was maintained at −78° C. While stirring, the reaction mixture was allowed to warm up to room temperature overnight The progress of the reaction was monitored by TLC. After cooling the reaction mixture to 0° C. (using an ice bath) the contents were transferred into a 5 liter beaker. The flask was rinsed with 100 milliliters of methanol and the washing was combined with the reaction mixture. To the reaction mixture, 500 milliliters of 1 N HCl was slowly added Subsequently, the pH of the mixture was brought to 4 by the addition of concentrated HCl. The reaction mixture was stirred for 3 hours. The organic solvent was removed by rotary evaporator. The concentrated aqueous content was extracted with ether (250 milliliter×6). The combined organic layer was washed with brine solution (200 milliliter×2) and was dried over MgSO4. After filtration, ether was removed by rotary evaporator. The residue was recrystallized from hot water yielding an off white solid. Yield: 22 grams (50%/).

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

C([C:3]1[CH:8]=[CH:7][C:6](Br)=C[C:4]=1[F:10])#N.[CH3:11][Mg+].[Br-].CC[O:16][CH2:17][CH3:18].C([Li])CCC.CCCCCC.C[O:31][B:32](OC)[O:33]C>C1COCC1>[C:17]([C:18]1[CH:6]=[CH:7][C:8]([B:32]([OH:33])[OH:31])=[CH:3][C:4]=1[F:10])(=[O:16])[CH3:11] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C1=C(C=C(C=C1)Br)F

|

Step Two

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

Step Four

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

0.5 mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC

|

Step Five

|

Name

|

|

|

Quantity

|

170 mL

|

|

Type

|

reactant

|

|

Smiles

|

COB(OC)OC

|

Step Six

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred for 48 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An oven-dried, 3-liter, 3-necked, round-bottomed flask (fitted with a nitrogen inlet, addition funnel, and overhead stirrer)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in a clear solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to slowly warm up to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was consumed

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 48 hours

|

|

Duration

|

48 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction was cooled down to −78° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with continuing stirring

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirring well

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at −78° C. for 3 hours

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature was maintained at −78° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

While stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm up to room temperature overnight The progress of the reaction

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling the reaction mixture to 0° C. (using an ice bath) the contents

|

WASH

|

Type

|

WASH

|

|

Details

|

The flask was rinsed with 100 milliliters of methanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the reaction mixture, 500 milliliters of 1 N HCl was slowly added Subsequently

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the pH of the mixture was brought to 4 by the addition of concentrated HCl

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred for 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic solvent was removed by rotary evaporator

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The concentrated aqueous content was extracted with ether (250 milliliter×6)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layer was washed with brine solution (200 milliliter×2)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

was dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration, ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed by rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was recrystallized from hot water yielding an off white solid

|

Outcomes

Product

Details

Reaction Time |

48 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(=O)C1=C(C=C(C=C1)B(O)O)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |